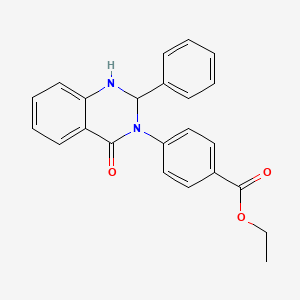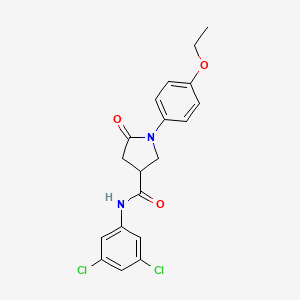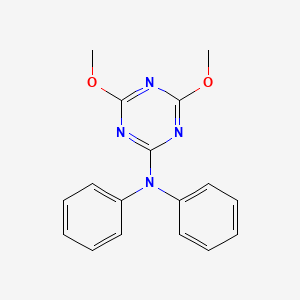
1-(2,5-Diphenyl-1,3-oxazol-4-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Diphenyl-1,3-oxazol-4-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines an oxazole ring with a tetrahydropyrimidine-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(2,5-Diphenyl-1,3-oxazol-4-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the diphenyl groups: This step involves the use of reagents that introduce the phenyl groups onto the oxazole ring.
Formation of the tetrahydropyrimidine-dione moiety: This is typically done through a cyclization reaction involving urea or thiourea derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2,5-Diphenyl-1,3-oxazol-4-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the oxazole or tetrahydropyrimidine-dione rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Diphenyl-1,3-oxazol-4-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and other diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Diphenyl-1,3-oxazol-4-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2,5-Diphenyl-1,3-oxazol-4-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-(2,5-Diphenyl-1,3-oxazol-4-yl)-4-(1-piperidinyl)-2(1H)-pyrimidinone: This compound has a similar oxazole ring but differs in the substitution pattern on the pyrimidine ring.
1-(2,5-Diphenyl-1,3-oxazol-4-yl)-4-[(4-methoxyphenyl)amino]-2(1H)-pyrimidinone: This compound has a methoxyphenyl group, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C20H15N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(2,5-diphenyl-1,3-oxazol-4-yl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15N3O3/c1-13-12-23(20(25)22-18(13)24)17-16(14-8-4-2-5-9-14)26-19(21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,22,24,25) |
InChI Key |
MESVMAMYFXXTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Bis(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B11516390.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11516396.png)
![N'-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide](/img/structure/B11516401.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11516407.png)
![N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide](/img/structure/B11516409.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B11516412.png)


![3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B11516425.png)
![Diethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11516437.png)

![2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11516447.png)
![1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11516473.png)
![(3Z)-3-[(2,4-dimethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11516481.png)
